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The tetrahydropyran (THP) scaffold is a privileged heterocyclic motif frequently incorporated

into a diverse array of biologically active molecules. Its inherent properties, such as improved

aqueous solubility and metabolic stability, make it an attractive component in modern drug

design. This document provides a comprehensive overview of the applications of THP

derivatives in medicinal chemistry, with a focus on their use as anticancer, antidiabetic, and

antiviral agents. Detailed experimental protocols for the synthesis of key THP-containing

compounds and relevant biological assays are also presented.

Anticancer Applications
Tetrahydropyran derivatives have demonstrated significant potential in oncology by targeting

various pathways involved in cancer cell proliferation, survival, and DNA damage repair.

One notable example is AZD0156, a potent and selective inhibitor of Ataxia Telangiectasia

Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR).[1][2] Inhibition

of ATM can sensitize cancer cells to DNA-damaging agents. AZD0156 has shown robust

efficacy in preclinical models when combined with agents that induce double-strand breaks,

such as olaparib and irinotecan.[1]
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Another important class of anticancer agents incorporating the THP moiety are inhibitors of the

B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins, such as Bcl-xL. Overexpression of

Bcl-xL is a common mechanism of apoptosis evasion in many cancers. THP-containing

compounds have been designed to mimic the binding of pro-apoptotic proteins to the BH3

domain of Bcl-xL, thereby restoring the apoptotic pathway in cancer cells.

Quantitative Data: Anticancer Activity of THP Derivatives
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Compound/De
rivative Class

Target
Cancer Cell
Line

IC50/Ki Reference

AZD0156 ATM Kinase -
IC50: 0.6 nM

(biochemical)
[3]

1,2,3-triazole

linked

tetrahydrocurcu

min derivative

(6g)

EGFR MCF-7 IC50: 6.67 µM [4]

1,2,3-triazole

linked

tetrahydrocurcu

min derivative

(6g)

EGFR HeLa IC50: 4.49 µM [4]

1,2,3-triazole

linked

tetrahydrocurcu

min derivative

(6g)

EGFR DU-145 IC50: 10.38 µM [4]

N′-(3-phenyl-4-

(substituted

phenyl)thiazole-

2(3H)-ylidene)

derivative (6c)

- SKOV-3 IC50: 7.84 µM [5]

N′-(3-phenyl-4-

(substituted

phenyl)thiazole-

2(3H)-ylidene)

derivative (6c)

- HepG2 IC50: 13.68 µM [5]
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N′-(3-phenyl-4-

(substituted

phenyl)thiazole-

2(3H)-ylidene)

derivative (6c)

- A549 IC50: 15.69 µM [5]

Benzo[a]phenazi

ne derivatives
Topoisomerase II

HeLa, A549,

MCF-7, HL-60
IC50: 1.0-10 µM [6]

4,5-diphenyl-1H-

pyrrole-3-

carboxylic acid

derivative (14)

Bcl-2/Bcl-xL H146 IC50: 8.1 nM [7]

4,5-diphenyl-1H-

pyrrole-3-

carboxylic acid

derivative (15)

Bcl-2/Bcl-xL H146 IC50: 3.0 nM [7]
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Antidiabetic Applications
Derivatives of tetrahydropyran have emerged as a significant class of therapeutics for the

management of type 2 diabetes. A key target in this area is Dipeptidyl Peptidase-4 (DPP-4), an

enzyme that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and

glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, THP derivatives

prolong the action of these hormones, leading to enhanced glucose-dependent insulin

secretion and suppressed glucagon release.[8]

Omarigliptin is a once-weekly DPP-4 inhibitor that features a complex tetrahydropyran core. Its

development showcases the strategic use of the THP scaffold to achieve desirable

pharmacokinetic properties for long-acting therapies.

Quantitative Data: Antidiabetic Activity of THP
Derivatives

Compound/Derivati
ve Class

Target IC50 Reference

Omarigliptin DPP-4 - [9][10]

Pyrazolopyrimidinone

Analog (Compound

29)

DPP-4 1.06 µM [9][10]

Thiosemicarbazone

Derivative (Compound

2f)

DPP-4 1.266 nM [1]

3-Aminocoumarin

Derivative (Compound

31)

DPP-4 3.16 µM [10]
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Antiviral Applications
The tetrahydropyran ring is a key structural element in several nucleoside and non-nucleoside

analogs with potent antiviral activity. These compounds often act by inhibiting viral enzymes

essential for replication, such as reverse transcriptase and protease.
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For instance, certain THP derivatives have been designed as inhibitors of HIV-1 protease, an

enzyme critical for the maturation of viral particles. By binding to the active site of the protease,

these inhibitors prevent the cleavage of viral polyproteins, resulting in the production of non-

infectious virions.

Quantitative Data: Antiviral Activity of THP Derivatives
Compound/De
rivative Class

Target Virus IC50/Ki Reference

Fused-

Tetrahydropyrany

l Tetrahydrofuran

Derivative (30b)

HIV-1 Protease HIV-1 IC50: 0.2 nM [11]

Fused-

Tetrahydropyrany

l Tetrahydrofuran

Derivative (30f)

HIV-1 Protease
HIV-1 (DRV

resistant)
IC50: 3.3 nM [11]

1,2,3-triazolyl

nucleoside

analogue (5i)

RNA-dependent

RNA polymerase

(predicted)

Influenza A H1N1 IC50: 24.3 µM [12]

1,2,3-triazolyl

nucleoside

analogue (11c)

RNA-dependent

RNA polymerase

(predicted)

Influenza A H1N1 IC50: 29.2 µM [12]
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Experimental Protocols
Synthesis of Tetrahydropyran Derivatives
Protocol 1: Prins Cyclization for the Synthesis of 4-Hydroxytetrahydropyrans[13][14][15][16]

This protocol describes a general procedure for the Lewis acid-catalyzed Prins cyclization to

form substituted tetrahydropyrans.

Materials:

Homoallylic alcohol

Aldehyde

Anhydrous Dichloromethane (DCM)

Lewis Acid (e.g., BiCl₃, SnCl₄, InCl₃)

Trimethylsilyl chloride (TMSCl) (if using BiCl₃)

Saturated aqueous sodium bicarbonate (NaHCO₃)

Brine

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Silica gel for column chromatography

Procedure:

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon),

dissolve the homoallylic alcohol (1.0 equiv) and aldehyde (1.2 equiv) in anhydrous DCM.

Cool the mixture to the desired temperature (e.g., 0 °C or -78 °C).

If using BiCl₃, add the Lewis acid (0.05 equiv) to the solution, followed by the slow addition of

TMSCl (1.2 equiv). Stir for 5 minutes before adding the alcohol.
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If using other Lewis acids, add the catalyst (typically 0.05-0.2 equiv) to the reaction mixture.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

Filter the drying agent and concentrate the filtrate under reduced pressure.

Purify the crude product by silica gel column chromatography using an appropriate solvent

system (e.g., ethyl acetate/hexanes).

Protocol 2: Oxa-Michael Addition for Tetrahydropyran Synthesis[3][17][18][19][20]

This protocol outlines a general procedure for the intramolecular oxa-Michael addition to

construct the tetrahydropyran ring.

Materials:

Hydroxy-α,β-unsaturated ketone/ester

Anhydrous solvent (e.g., Toluene, THF, DCM)

Base (e.g., NaH, K₂CO₃, DBU) or Acid (e.g., TfOH, PTSA) catalyst

Saturated aqueous ammonium chloride (NH₄Cl) (for base-catalyzed reactions) or NaHCO₃

(for acid-catalyzed reactions)

Brine

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Silica gel for column chromatography

Procedure:
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In a flame-dried round-bottom flask under an inert atmosphere, dissolve the hydroxy-α,β-

unsaturated carbonyl compound (1.0 equiv) in the appropriate anhydrous solvent.

Add the catalyst (typically 0.1-1.1 equiv for base-catalyzed or 0.05-0.2 equiv for acid-

catalyzed reactions) at the desired temperature (ranging from room temperature to reflux).

Stir the reaction and monitor its progress by TLC.

Upon completion, quench the reaction by adding saturated aqueous NH₄Cl or NaHCO₃.

Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, DCM).

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

Filter the drying agent and concentrate the filtrate under reduced pressure.

Purify the crude product by silica gel column chromatography.

Biological Assays
Protocol 3: DPP-4 Inhibition Assay (Fluorometric)[8][21][22][23][24]

This protocol describes a fluorometric assay to screen for inhibitors of DPP-4.

Materials:

Human recombinant DPP-4 enzyme

DPP-4 substrate (e.g., Gly-Pro-AMC)

DPP-4 Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA)

Test compounds (THP derivatives) dissolved in DMSO

Positive control inhibitor (e.g., Sitagliptin)

Black 96-well microplate

Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)
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Procedure:

Prepare serial dilutions of the test compounds and the positive control in assay buffer.

Ensure the final DMSO concentration is consistent and low (e.g., <1%).

In a 96-well plate, add in triplicate:

Blank wells: 50 µL Assay Buffer.

Enzyme control wells: 40 µL Assay Buffer + 10 µL diluted DPP-4 enzyme.

Test compound wells: 30 µL Assay Buffer + 10 µL diluted DPP-4 enzyme + 10 µL test

compound dilution.

Positive control wells: 30 µL Assay Buffer + 10 µL diluted DPP-4 enzyme + 10 µL positive

control dilution.

Pre-incubate the plate at 37°C for 10-15 minutes.

Initiate the reaction by adding 50 µL of the DPP-4 substrate solution to all wells.

Immediately measure the fluorescence intensity kinetically over a period of 30-60 minutes at

37°C.

Data Analysis:

Subtract the background fluorescence (blank wells) from all other readings.

Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve)

for each well.

Determine the percent inhibition for each test compound concentration relative to the

enzyme control.

Plot percent inhibition versus log of inhibitor concentration and fit the data to a sigmoidal

dose-response curve to determine the IC50 value.

Protocol 4: Cellular ATM Phosphorylation Assay[10][25][26][27]
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This protocol describes a cell-based assay to measure the inhibition of ATM kinase activity by

assessing the phosphorylation of a downstream target, p53.

Materials:

Human cancer cell line (e.g., U2OS)

Cell culture medium and supplements

Test compound (THP-based ATM inhibitor)

DNA damaging agent (e.g., H₂O₂, Etoposide, or ionizing radiation)

Phosphate-buffered saline (PBS)

Lysis buffer with protease and phosphatase inhibitors

Primary antibodies: anti-phospho-p53 (Ser15) and anti-total p53

Secondary antibody conjugated to HRP or a fluorescent dye

ELISA plates or Western blotting equipment

Detection reagents

Procedure:

Seed U2OS cells in a multi-well plate and allow them to adhere overnight.

Pre-treat the cells with various concentrations of the THP-based ATM inhibitor for 1-2 hours.

Induce DNA damage by adding H₂O₂ (e.g., 1 mM for 15 minutes) or by exposing the cells to

ionizing radiation (e.g., 10 Gy).

After the desired incubation time, wash the cells with ice-cold PBS and lyse them.

Determine the protein concentration of the lysates.
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Analyze the levels of phosphorylated p53 (Ser15) and total p53 using a sandwich ELISA or

Western blotting.

Data Analysis:

Quantify the signal for phospho-p53 and total p53.

Normalize the phospho-p53 signal to the total p53 signal for each sample.

Calculate the percent inhibition of p53 phosphorylation for each inhibitor concentration

relative to the control (DNA damage alone).

Determine the IC50 value by plotting the percent inhibition against the inhibitor

concentration.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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